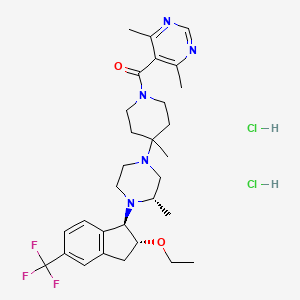![molecular formula C14H17N3S B608153 N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 1356074-25-3](/img/structure/B608153.png)
N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IU2-6 is an USP14 inhibitor.
Scientific Research Applications
Synthesis and Characterization
Microwave Irradiation Synthesis : Abdalha, El-Regal, El-Kassaby, and Ali (2011) reported the synthesis of tetrahydrobenzo[b]thiophene derivatives, including compounds similar to N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine, using microwave irradiation. This approach offers a novel method for preparing such compounds (Abdalha et al., 2011).
Efficient Synthesis Techniques : Ding, Yang, and Zhu (2003) developed new efficient synthesis methods for tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the target compound. These methods are significant for preparing such complex molecules (Ding, Yang, & Zhu, 2003).
Crystal and Molecular Structure Analysis : Ziaulla, Banu, Panchamukhi, Khazi, and Begum (2012) conducted an X-ray characterization of a structurally similar compound, providing insights into its crystal and molecular structure. Such studies are crucial for understanding the physical and chemical properties of these compounds (Ziaulla et al., 2012).
Biological Activities
Antimicrobial Activity : Mittal, Sarode, and Vidyasagar (2011) synthesized and evaluated the antimicrobial activity of tricyclic compounds related to the target compound. They found that many of these synthesized compounds exhibited significant anti-bacterial and anti-fungal activities (Mittal, Sarode, & Vidyasagar, 2011).
Anticancer Properties : Su, Huang, Burchenal, Watanabe, and Fox (1986) researched pyrido[2,3-d]pyrimidines, closely related to the target compound, and discovered significant anticancer activity in vitro and in vivo for some analogues (Su et al., 1986).
Apoptosis Inducers in Cancer Treatment : Kemnitzer, Sirisoma, May, Tseng, Drewe, and Cai (2009) identified N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers, suggesting their potential in cancer treatment. These compounds, structurally similar to the target compound, showed high activity in breast cancer models (Kemnitzer et al., 2009).
Antiinflammatory Agents : Bruno, Schenone, Ranise, Bondavalli, Filippelli, Falcone, Motola, and Mazzeo (1999) synthesized N-substituted amino acids with complex pyrimidine structures, including structures similar to the target compound, and found them to have appreciable anti-inflammatory activity (Bruno et al., 1999).
properties
CAS RN |
1356074-25-3 |
|---|---|
Product Name |
N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Molecular Formula |
C14H17N3S |
Molecular Weight |
259.371 |
IUPAC Name |
N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3S/c1-17(9-6-7-9)13-12-10-4-2-3-5-11(10)18-14(12)16-8-15-13/h8-9H,2-7H2,1H3 |
InChI Key |
PGGINYVNLNKQRD-UHFFFAOYSA-N |
SMILES |
CN(C1CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
IU26; IU26; IU2-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




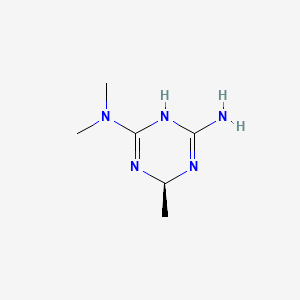
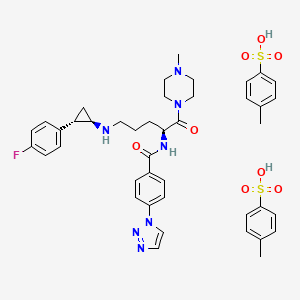
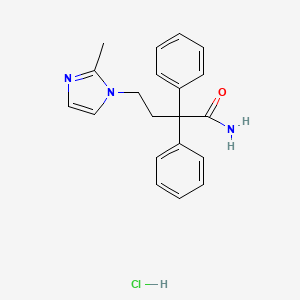

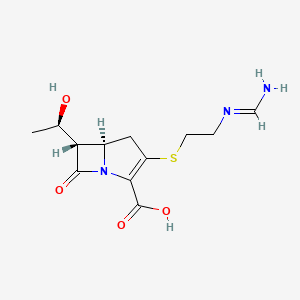
![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)
![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)

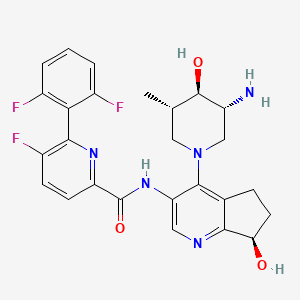
![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)
